Scaffold Superiority over Imidazo[1,2-b]pyridazine: >3700-Fold Improvement in Aqueous Solubility While Retaining Submicromolar nSMase2 Inhibition
Derivatives built on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold achieve submicromolar nSMase2 inhibitory potency (IC50 < 0.3 μM) while vastly outperforming the imidazo[1,2-b]pyridazine-based inhibitor PDDC in aqueous solubility [1]. Compound 11j (N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine), a direct derivative of the parent 3-amine, exhibits an IC50 superior to PDDC's 0.3 μM and displays aqueous solubility of 1690 μg/mL compared to only 0.45 μg/mL for PDDC [1].
| Evidence Dimension | Aqueous solubility and nSMase2 inhibitory potency |
|---|---|
| Target Compound Data | Solubility: 1690 μg/mL; IC50 < 0.3 μM |
| Comparator Or Baseline | PDDC (imidazo[1,2-b]pyridazine core): Solubility 0.45 μg/mL; IC50 = 0.3 μM |
| Quantified Difference | >3700-fold higher solubility; equal or superior potency |
| Conditions | Solubility measured in aqueous buffer; nSMase2 inhibition measured via fluorescence-based coupled enzyme assay using human recombinant nSMase2 |
Why This Matters
Enables oral formulation and CNS drug development where poor solubility of PDDC has been a major liability.
- [1] Novotna, K., et al. Eur. J. Med. Chem. 2023, 259, 115674. Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. View Source
